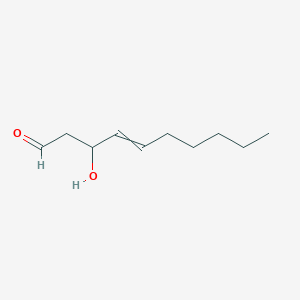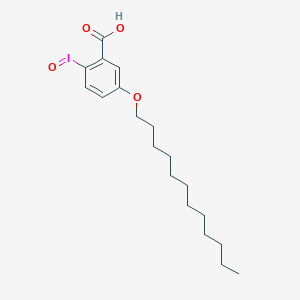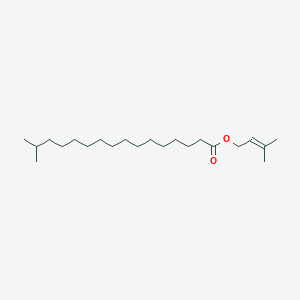![molecular formula C11H6Cl3NO2 B14295964 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione CAS No. 112749-32-3](/img/structure/B14295964.png)
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione is a chemical compound characterized by its pyrrole ring structure substituted with chlorine atoms and a chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with a suitable nucleophile, such as a chlorophenylmethyl group, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenyl isocyanate: Similar in structure but differs in its functional groups and reactivity.
4,4’-Dichlorodiphenyl sulfone: Another chlorinated compound with distinct chemical properties and applications.
Uniqueness
3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112749-32-3 |
|---|---|
Formule moléculaire |
C11H6Cl3NO2 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
3,4-dichloro-1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H6Cl3NO2/c12-7-3-1-6(2-4-7)5-15-10(16)8(13)9(14)11(15)17/h1-4H,5H2 |
Clé InChI |
ZCHQWCAZOUDPGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)C(=C(C2=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)


![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)


![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)

